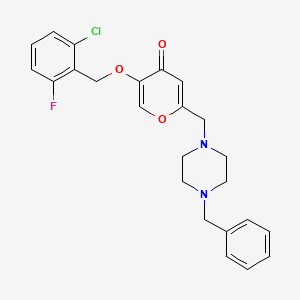

2-((4-benzylpiperazin-1-yl)methyl)-5-((2-chloro-6-fluorobenzyl)oxy)-4H-pyran-4-one

Description

This compound belongs to a class of 4H-pyran-4-one derivatives functionalized with benzylpiperazine and substituted benzyloxy groups. Its structure features a pyran-4-one core modified at the 2-position with a 4-benzylpiperazine-methyl group and at the 5-position with a 2-chloro-6-fluorobenzyloxy substituent. These modifications are hypothesized to enhance binding affinity to biological targets such as kinases or enzymes, leveraging the electronic and steric effects of chlorine and fluorine atoms .

Properties

IUPAC Name |

2-[(4-benzylpiperazin-1-yl)methyl]-5-[(2-chloro-6-fluorophenyl)methoxy]pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClFN2O3/c25-21-7-4-8-22(26)20(21)16-31-24-17-30-19(13-23(24)29)15-28-11-9-27(10-12-28)14-18-5-2-1-3-6-18/h1-8,13,17H,9-12,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXQYHATIJCXMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=C(C=CC=C4Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-benzylpiperazin-1-yl)methyl)-5-((2-chloro-6-fluorobenzyl)oxy)-4H-pyran-4-one is a member of the pyranone class and has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. This article provides an overview of its biological activity, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 499.0 g/mol. The structural features include a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects.

1. Acetylcholinesterase Inhibition

One of the most significant biological activities attributed to this compound is its inhibition of acetylcholinesterase (AChE), an enzyme crucial for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating conditions like Alzheimer's disease.

- Case Studies : Research indicates that derivatives similar to this compound exhibit strong AChE inhibitory activity. For instance, compounds with similar piperazine structures have shown IC50 values ranging from 0.01 to 10 µM, suggesting potent inhibition compared to standard drugs like donepezil .

2. Antioxidant Activity

The compound also demonstrates antioxidant properties, which are critical for protecting cells from oxidative stress. This activity can be measured using various assays such as DPPH and ABTS radical scavenging tests.

These results indicate that this compound can effectively reduce free radical concentrations, potentially mitigating oxidative damage in biological systems.

3. Neuroprotective Effects

In vivo studies have shown that compounds with similar structures can improve cognitive functions in animal models of neurodegeneration. For example, one study reported enhanced learning and memory in APPswe/PS1 double-transgenic mice treated with AChE inhibitors . The mechanism was linked to improved cholinergic signaling and reduced oxidative stress.

The biological activities of this compound can be attributed to its ability to interact with the active site of AChE, leading to competitive inhibition. Molecular docking studies suggest that the piperazine ring plays a critical role in binding affinity due to its ability to form hydrogen bonds with key residues in the enzyme's active site .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs:

*Estimated based on structural similarity to (C23H22ClFN2O3, MW 428.9) with an additional benzyl group.

Research Findings and Structural-Activity Relationships (SAR)

- Fluorine Impact: Fluorinated analogs (e.g., ) often exhibit improved target affinity and metabolic stability compared to non-fluorinated versions. The 6-fluoro substituent in the target compound may reduce oxidative metabolism in the benzyloxy group .

- Piperazine Flexibility : Substituting the benzyl group on piperazine (e.g., with 4-fluorophenyl in ) can fine-tune selectivity for specific enzyme isoforms, as seen in kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.